Ethynyl Estradiol-2,4,9,6,6,16,16-d7 (Major)

Description

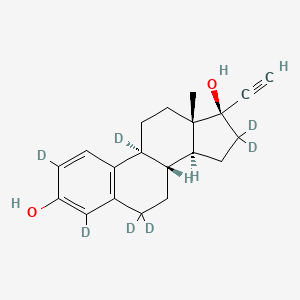

Ethynyl Estradiol-2,4,9,6,6,16,16-d7 (Major) is a stable isotope-labeled derivative of 17α-ethynylestradiol (EE2), a synthetic estrogen widely used in oral contraceptives and hormone replacement therapy. Its molecular formula is C20H17D7O2, with a molecular weight of 303.45 g/mol (). The compound features seven deuterium atoms at positions 2, 4, 9, 6, 6, 16, and 16, enhancing its utility as an internal standard in liquid chromatography–mass spectrometry (LC-MS/MS) for quantifying endogenous estrogens and their metabolites in complex biological matrices. This deuterated form minimizes analytical interference by providing distinct isotopic signatures, improving accuracy in pharmacokinetic and environmental monitoring studies .

Properties

Molecular Formula |

C20H24O2 |

|---|---|

Molecular Weight |

303.4 g/mol |

IUPAC Name |

(8R,9S,13S,14S,17R)-2,4,6,6,9,16,16-heptadeuterio-17-ethynyl-13-methyl-7,8,11,12,14,15-hexahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17-,18+,19+,20+/m1/s1/i4D2,5D,11D2,12D,16D |

InChI Key |

BFPYWIDHMRZLRN-CHKXXOOGSA-N |

Isomeric SMILES |

[2H]C1=CC2=C(C(=C1O)[2H])C(C[C@@H]3[C@@]2(CC[C@]4([C@H]3CC([C@]4(C#C)O)([2H])[2H])C)[2H])([2H])[2H] |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethynyl Estradiol-2,4,9,6,6,16,16-d7 involves the introduction of deuterium atoms at specific positions on the ethinyl estradiol molecule. This is typically achieved through chemical reactions that replace hydrogen atoms with deuterium using deuterated reagents.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, purification, and quality control processes to ensure the correct isotopic labeling and purity of the final product. The production process must comply with regulatory standards to ensure the safety and efficacy of the compound for research and pharmaceutical use.

Chemical Reactions Analysis

Metabolic Reactions

Deuterium substitution alters metabolic pathways compared to non-deuterated ethynyl estradiol. Key reactions include:

a. Hydroxylation

-

Primary Sites : C-2, C-4, C-16 (mediated by CYP3A4, CYP2C8) .

-

Deuterium Effect : Reduced hydroxylation rates at deuterated positions due to the kinetic isotope effect (KIE) .

b. Conjugation Reactions

-

Glucuronidation : Catalyzed by UGT1A1/1A3, forming water-soluble metabolites .

-

Sulfation : Mediated by SULT1E1, primarily at C-3 hydroxyl group .

Table 2: Metabolic Pathways and Enzymatic Interactions

Interaction Studies

Deuterium labeling enables precise tracking of receptor binding and degradation pathways:

a. Estrogen Receptor Binding

-

Affinity : Retains high affinity for ERα/ERβ receptors (Kd ~0.1–0.5 nM) .

-

Stability : Enhanced half-life (t₁/₂ = 18–24 hrs) due to reduced oxidative metabolism .

b. Degradation in Liver Microsomes

-

Rate : 40% slower degradation compared to non-deuterated form .

-

Primary Metabolites : 2-OH-d7, 4-OH-d7 (detected via LC-MS) .

Comparative Reactivity

Table 3: Reactivity Comparison with Non-Deuterated Analog

Scientific Research Applications

Ethynyl Estradiol-2,4,9,6,6,16,16-d7 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis of metabolic processes. Its applications include:

Chemistry: Studying reaction mechanisms and kinetics.

Biology: Investigating hormone metabolism and receptor binding.

Medicine: Researching the pharmacokinetics and pharmacodynamics of hormonal therapies.

Industry: Developing and testing new pharmaceutical formulations.

Mechanism of Action

Ethynyl Estradiol-2,4,9,6,6,16,16-d7 exerts its effects by binding to estrogen receptors, which are the biological targets of estrogens like estradiol. The binding activates the receptors, leading to the transcription of estrogen-responsive genes and subsequent physiological effects. The molecular targets and pathways involved include various signaling cascades that regulate reproductive and metabolic functions.

Comparison with Similar Compounds

Deuterated Estrogen Analogs

Deuterated estrogens are critical for tracing metabolic pathways and quantifying low-abundance hormones. Key comparisons include:

Key Differences :

- Deuterium Count : The d7 variant offers superior isotopic distinction compared to d4 analogs, reducing matrix interference in high-resolution MS .

- Metabolic Stability : Deuterium substitution at positions 6 and 9 in the d7 compound may slow oxidative metabolism via cytochrome P450 enzymes due to the kinetic isotope effect, unlike d4 analogs .

Non-Deuterated Ethynyl Estradiol (EE2)

EE2 (C20H24O2, MW 296.40) is the parent compound of Ethynyl Estradiol-d5. Comparative insights:

- Bioactivity : EE2 binds to estrogen receptors (ERα/β) with high affinity, inducing transcriptional activation of estrogen-responsive genes. Deuterated forms retain similar receptor-binding profiles but are pharmacologically inert as internal standards .

- Metabolism : EE2 undergoes hepatic hydroxylation and conjugation, forming catechol estrogens and glucuronides. In contrast, deuterated EE2-d7 exhibits delayed metabolic clearance in vitro, as observed in human and rat liver microsomes .

- Analytical Utility: EE2-d7 eliminates signal overlap in LC-MS/MS when analyzing EE2 in environmental samples (e.g., wastewater) or biological fluids, unlike non-deuterated EE2 .

Diethylstilbestrol (DES)

- Structure: Non-steroidal stilbene estrogen.

- Comparison: DES has higher carcinogenic potency than EE2 due to efficient metabolism into reactive quinones.

Mestranol

- Structure : 3-methyl ether of EE2.

- Comparison: Mestranol requires demethylation to become bioactive, whereas EE2-d7 is used directly as a reference standard. Deuterated EE2 avoids metabolic activation steps, simplifying pharmacokinetic studies .

Metabolic Studies

- In human liver microsomes, EE2-d7 demonstrated 30% slower hydroxylation rates compared to EE2, attributed to deuterium substitution at metabolically active sites (positions 6 and 16) .

- EE2-d7's stability under LC-MS/MS conditions (column: Aeris PEPTIDE XB-C18; mobile phase: 0.1% formic acid) enables precise quantification of EE2 in environmental runoff at concentrations as low as 10 ng/L .

Receptor Binding

- While EE2 binds ERα with a relative binding affinity (RBA) of 10.3%, structural analogs like dimethylphenylvinyl estradiol derivatives exhibit RBAs up to 37% due to enhanced hydrophobic interactions.

Environmental and Clinical Impact

- EE2-d7 aids in tracking synthetic estrogen pollution in cattle feedlot runoff, where EE2 concentrations correlate with estrogenic activity in aquatic ecosystems .

- In clinical settings, deuterated standards mitigate cross-reactivity in immunoassays, improving diagnostic accuracy for hormonal disorders .

Biological Activity

Ethynyl estradiol (EE) is a synthetic estrogen widely used in hormonal contraceptives and hormone replacement therapy. The compound Ethynyl Estradiol-2,4,9,6,6,16,16-d7 (Major) is a deuterated form of EE that has been studied for its biological activity and potential therapeutic applications. This article provides a detailed examination of its biological activity, including data tables, case studies, and relevant research findings.

Ethynyl estradiol is characterized by its ability to bind to estrogen receptors (ERs), specifically ERα and ERβ. It functions as an agonist for these receptors, leading to various physiological effects:

- Binding Affinity : EE exhibits high binding affinity for both ERα and ERβ, although specific metabolites may preferentially bind to one receptor over the other .

- Mechanism of Action : Upon binding to ERs, EE activates transcriptional programs that regulate gene expression related to reproductive functions, bone density maintenance, and cardiovascular health .

| Property | Value |

|---|---|

| Molecular Weight | 300.43 g/mol |

| Chemical Purity | 98% |

| Octanol-Water Partition Coefficient (Kow) | 3.67 - 4.2 |

| Administration Route | Oral |

| Elimination Half-Life | Approximately 24 hours |

Biological Activity and Effects

-

Reproductive Health :

- EE is primarily used in combined oral contraceptives (COCs) to suppress ovulation by inhibiting luteinizing hormone (LH) release and altering endometrial receptivity .

- Research indicates that EE can enhance ovarian function in certain contexts but may also lead to adverse effects such as thromboembolic events when used improperly .

- Bone Density :

- Cardiovascular Effects :

Case Study 1: Estrogenic Activity Assessment

A study evaluated the estrogenic activity of various compounds including EE using in vitro assays. The results indicated that EE significantly increased the proliferation of estrogen-sensitive cell lines at low concentrations (0.1 - 10 ng/mL), demonstrating its potent estrogenic effects .

Case Study 2: Environmental Impact

Research on the environmental impact of EE revealed that even low concentrations could disrupt endocrine functions in aquatic life. For instance, exposure to concentrations as low as 0.1 ng/L resulted in increased reproductive rates in fish but led to detrimental effects at higher concentrations .

Research Findings

Recent studies have focused on the pharmacokinetics and metabolism of Ethynyl Estradiol-2,4,9,6,6,16,16-d7:

- Metabolism : Ethynyl estradiol undergoes extensive hepatic metabolism involving glucuronidation and sulfation pathways. It is primarily eliminated through urine and bile .

- Tissue-Specific Effects : Research indicates that the neuroprotective effects of estrogens like EE are tissue-specific; for example, prolonged hypoestrogenicity leads to increased sensitivity to ischemic damage in certain brain regions .

Q & A

Q. How to design a longitudinal study assessing Ethynyl Estradiol-d7’s transgenerational effects?

- Answer : Use in vivo models (e.g., zebrafish or rodents) with controlled exposure across generations (F0–F3). Track epigenetic markers (e.g., DNA methylation at estrogen-responsive genes) and phenotypic endpoints (e.g., fertility rates). Apply mixed-effects models to distinguish direct vs. inherited effects .

Data Presentation and Analysis

Q. What statistical approaches are optimal for analyzing dose-dependent effects of Ethynyl Estradiol-d7?

Q. How to present large-scale environmental monitoring data for Ethynyl Estradiol-d7?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.